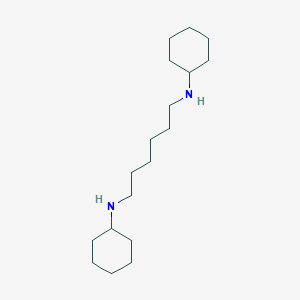
N,N'-Dicyclohexylhexane-1,6-diamine
Description
N,N'-Dicyclohexylhexane-1,6-diamine (CAS: 13348-41-9) is a diaminoalkane featuring two cyclohexyl groups bonded to the terminal nitrogen atoms of a hexane backbone. Its structural and physicochemical properties include:
- Molecular Formula: C₁₈H₃₆N₂ .
- SMILES: C1CCC(CC1)NCCCCCCNC2CCCCC2 .
- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 174.2 to 184.5 Ų (e.g., [M+H]+: 176.0 Ų) .
Its structural analogs, however, are well-documented in materials science and coordination chemistry.
Properties
CAS No. |
13348-41-9 |
|---|---|
Molecular Formula |
C18H36N2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
N,N'-dicyclohexylhexane-1,6-diamine |
InChI |
InChI=1S/C18H36N2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h17-20H,1-16H2 |
InChI Key |
HWMMYAWUTCKNKH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCCCCCNC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)NCCCCCCNC2CCCCC2 |
Other CAS No. |
13348-41-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Diamines
Structural and Molecular Properties
The following table summarizes key structural differences and molecular properties of N,N'-Dicyclohexylhexane-1,6-diamine and related compounds:
Functional and Application Differences
N,N,N',N'-Tetramethylhexane-1,6-diamine (TMHDA)
- Applications: Ionic crosslinker in radiation-grafted anion-exchange membranes (RG-AEMs), improving permselectivity by 15–20% compared to non-crosslinked variants . Intermediate in pharmaceuticals and agrochemicals due to its reactivity in alkylation reactions .
- Research Findings :
N,N'-Dimethyl-N,N'-diphenylhexane-1,6-diamine
- Properties :
- The phenyl groups enhance electron delocalization, which may stabilize charge-transfer complexes.
N,N'-Dibutylhexane-1,6-diamine and N,N'-Dipropylhexane-1,6-diamine
- Applications :
- Research Gaps: Limited peer-reviewed data on their roles in advanced materials.
This compound
- Research Gaps: No direct applications reported in literature.
Physicochemical Properties and Solubility
- Hydrophobicity :
- Thermal Stability :
- Cyclohexyl and aryl substituents enhance thermal stability (decomposition >200°C inferred), whereas alkylated analogs (butyl/propyl) may degrade at lower temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


